8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE
Overview
Description
8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE is a chemical compound with the molecular formula C19H15ClN4OS It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 6-methyl-1H-purine-6-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.
Pharmacology: It is used in pharmacological studies to understand its effects on various biological targets and pathways.
Materials Science: The compound’s unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE: This compound has a similar structure but with a different substituent on the purine ring.
Other Purine Derivatives: Compounds such as caffeine and theobromine are also purine derivatives with different functional groups and biological activities.
Uniqueness
8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
8-[(2-chlorophenyl)methylsulfanyl]-9-methyl-1H-purin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c1-18-11-10(12(19)16-7-15-11)17-13(18)20-6-8-4-2-3-5-9(8)14/h2-5,7H,6H2,1H3,(H,15,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTKOXCKAZRIDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)N=C1SCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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